![molecular formula C8H15N3O3 B565326 AMOZ-d5 CAS No. 1017793-94-0](/img/structure/B565326.png)
AMOZ-d5
Overview
Description
AMOZ-d5, also known as 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5, is a labeled deuterated metabolite of nitrofuran . It is an antimicrobial drug used in veterinary medicine . It is also used as an analytical standard for the determination of drug metabolites in animal muscle tissue .
Molecular Structure Analysis
The molecular formula of AMOZ-d5 is C8H10D5N3O3 . Its molecular weight is 206.25 . The SMILES string representation is [2H]C([2H])(N1CCOCC1)C2([2H])OC(=O)N(N)C2([2H])[2H] .Scientific Research Applications
Veterinary Medicine
AMOZ-d5 is a labeled deuterated metabolite of nitrofuran , which is an antimicrobial drug used in veterinary medicine . Nitrofurans are a class of drugs that have broad-spectrum antibacterial and antifungal activities. They are commonly used in veterinary medicine to treat a variety of infections.
Analytical Standard
AMOZ-d5 can be used as an analytical standard . Analytical standards are substances used to calibrate the instruments used in chemical analysis. They help ensure that the results of analyses are accurate and reliable.
Food Safety Testing
AMOZ-d5 can be used for the determination of AMOZ in meat samples . This is important for food safety, as nitrofurans are not allowed to be used in food-producing animals in many countries due to their potential carcinogenic effects. Therefore, testing for the presence of nitrofurans in meat products is crucial to ensure food safety.
Aquaculture Products Testing
Similarly, AMOZ-d5 can also be used for the determination of AMOZ in aquaculture products . Aquaculture, or fish farming, is a growing industry, and ensuring the safety of these products is of utmost importance.
Chromatography Techniques
AMOZ-d5 can be used in various chromatography techniques . Chromatography is a technique used to separate the components of a mixture. In the context of AMOZ-d5, it can be used to separate and identify the presence of AMOZ in different samples.
Clinical Testing
AMOZ-d5 can be used in clinical testing . Clinical testing often involves the analysis of biological samples (like blood, urine, etc.) for the presence of certain substances. In this context, AMOZ-d5 could potentially be used to test for the presence of nitrofurans in these samples.
Mechanism of Action
Target of Action
AMOZ-d5 is a labeled deuterated metabolite of nitrofuran , an antimicrobial drug used in veterinary medicine . Nitrofurans are known to target bacterial DNA , thereby inhibiting bacterial growth and survival .
Mode of Action
AMOZ-d5, like other nitrofurans, is believed to exert its antimicrobial effects by interacting with bacterial DNA . This interaction results in the inhibition of DNA synthesis, leading to bacterial cell death .
Biochemical Pathways
Given that it is a metabolite of nitrofuran, it is likely to affect the dna synthesis pathway in bacteria .
Pharmacokinetics
As an analytical standard, amoz-d5 is used in various chromatography techniques for the determination of amoz in meat samples and aquaculture products .
Result of Action
The primary result of AMOZ-d5 action, similar to other nitrofurans, is the inhibition of bacterial growth and survival due to the disruption of DNA synthesis .
Action Environment
As an analytical standard, it is used in laboratory settings for the determination of amoz in various samples .
properties
IUPAC Name |
3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAMVOINIHMEX-VJPLVGRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AMOZ-d5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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